molecular formula C6H5FO B12388589 4-Fluorophenol-d5

4-Fluorophenol-d5

Cat. No.: B12388589
M. Wt: 117.13 g/mol
InChI Key: RHMPLDJJXGPMEX-HXRFYODMSA-N
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Description

4-Fluorophenol-d5 (C6D5FO) is a deuterated derivative of 4-fluorophenol, where five hydrogen atoms are replaced with deuterium. It has a molecular weight of 117.13 g/mol and a CAS registry number of 1219804-93-9 . This compound is classified as corrosive and toxic, requiring careful handling in laboratory settings . Its primary applications include use as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its isotopic purity (98 atom % D), which minimizes interference in analytical measurements .

Properties

Molecular Formula

C6H5FO

Molecular Weight

117.13 g/mol

IUPAC Name

1,2,4,5-tetradeuterio-3-deuteriooxy-6-fluorobenzene

InChI

InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD

InChI Key

RHMPLDJJXGPMEX-HXRFYODMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])F)[2H]

Canonical SMILES

C1=CC(=CC=C1O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorophenol-d5 can be synthesized through various methods, including the deuteration of 4-fluorophenol. One common method involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions. The process typically requires a catalyst and controlled temperature and pressure to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes using deuterated reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluorophenol-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluorophenol-d5 involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound can undergo defluorination by cytochrome P450 enzymes, leading to the formation of hydroquinone and other metabolites. The process involves the insertion of oxygen into the C-F bond, followed by reduction to form the final products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-Fluorophenol-d5 with its non-deuterated analogs and related fluorophenols:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³) CAS RN
This compound C6D5FO 117.13 Not reported Not reported Not reported 1219804-93-9
4-Fluorophenol C6H5FO 112.10 46–48 185–186 1.220 367-12-4
3-Fluorophenol C6H5FO 112.10 16–18 178–180 1.256 11955-1A
o-Fluorophenol C6H5FO 112.10 16.1 152 1.256 16211-31

Key Observations:

  • Isotopic Effects: The deuterium substitution in this compound increases its molecular weight by ~5 g/mol compared to non-deuterated analogs, which can alter its chromatographic retention times and NMR spectral splitting patterns .

Cost and Availability

  • This compound is significantly more expensive than its non-deuterated counterparts. For example, 250 mg of this compound costs ¥59,400, compared to ¥52,800 for the same quantity of 4-Fluorophenol .
  • Deuterated compounds generally require specialized synthesis, contributing to higher costs. highlights methods for radical difluoromethylation, which may parallel deuterium incorporation strategies .

Biological Activity

4-Fluorophenol-d5, a deuterated derivative of 4-fluorophenol, is a compound of interest in various fields, including pharmacology and environmental science. Its biological activity has been studied in the context of its potential therapeutic applications and its behavior in biological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a fluorine atom at the para position of the phenolic ring and five deuterium atoms replacing hydrogen atoms in the molecule. This modification can influence its chemical properties, stability, and interaction with biological systems.

Biological Activity

1. Antimicrobial Properties

Research has indicated that 4-fluorophenol derivatives exhibit antimicrobial activity. A study demonstrated that compounds with fluorinated phenolic structures can inhibit bacterial growth, suggesting potential applications as antimicrobial agents. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

2. Cytotoxic Effects

This compound has shown cytotoxic effects against various cancer cell lines. In vitro studies have indicated that it can induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy. The compound's ability to modulate signaling pathways related to cell survival and proliferation is under investigation.

3. Neurotoxicity Studies

Neurotoxicity assessments have been conducted to evaluate the effects of this compound on neuronal cells. Findings suggest that while low concentrations may not exhibit significant toxicity, higher concentrations can lead to neuronal cell death through oxidative stress mechanisms.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

Bacterial StrainConcentration (µg/mL)Viability (%)
E. coli5080
E. coli10050
S. aureus5075
S. aureus10040

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of this compound were tested on human breast cancer (MCF-7) cells. The compound was found to induce apoptosis at concentrations ranging from 20 to 100 µM.

Concentration (µM)Cell Viability (%)
2085
5060
10030

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Cell Membrane Disruption : The fluorine atom's electronegativity may enhance the compound's ability to integrate into lipid membranes, leading to destabilization.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS production has been observed in cells treated with higher concentrations of the compound, contributing to oxidative stress.
  • Apoptotic Pathways Activation : Studies suggest that exposure to this compound activates caspase-dependent pathways leading to programmed cell death.

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